Mangafodipir Trisodium

描述

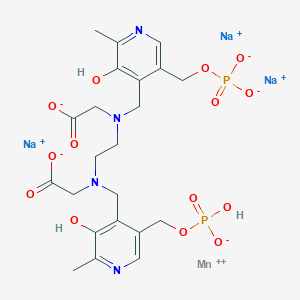

Mangafodipir is a contrast agent delivered intravenously to enhance contrast in magnetic resonance imaging (MRI) of the liver. It has two parts, paramagnetic manganese (II) ions and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP). Normal liver tissue absorbs the manganese more than abnormal or cancerous tissue. The manganese shortens the longitudinal relaxation time (called T1), making the normal tissue appear brighter in MRIs. This enhanced contrast allows lesions to be more easily identified. Acute toxicity studies in mice, rats and dogs using IV administration showed mangafodipir to have low to moderate toxicity. Repeat dose toxicity studies were conducted in rats, cynomologous monkeys and dogs. The liver and to a lesser extent the kidney were target organs of toxicity.

See also: Mangafodipir (has active moiety).

Structure

2D Structure

属性

IUPAC Name |

trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFPBJLMUIGGD-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27MnN4Na3O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mangafodipir trisodium chemical structure and properties

An In-depth Technical Guide on Mangafodipir Trisodium

Introduction

This compound, formerly marketed under the brand name Teslascan, is a complex formed between the paramagnetic metal ion manganese (II) and the chelating ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was developed as an organ-specific paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), particularly for the detection and characterization of focal lesions in the liver and pancreas.[3][4] Following intravenous administration, mangafodipir is taken up by hepatocytes, enhancing the signal intensity of normal tissue on T1-weighted images and thereby improving the contrast between healthy and pathological tissue.[1][3] Beyond its diagnostic applications, mangafodipir has been investigated for its therapeutic potential as an antioxidant and chemoprotective agent, attributed to its ability to mimic superoxide dismutase (MnSOD) activity.[2][4][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action.

Chemical Structure and Identification

This compound is the active ingredient in the Teslascan infusion solution.[6] The core structure consists of a divalent manganese ion (Mn(II)) chelated by the organic ligand fodipir (N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid).[7] X-ray crystallography studies have revealed that the metal coordination geometry is a distorted octahedron, defined by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens.[6][7] The unit cell of its crystalline form contains two MnDPDP anions, six sodium ions, and 50 water molecules.[6][7]

Table 1: Chemical Identification of Mangafodipir and its Trisodium Salt

| Identifier | Value | Reference |

| Mangafodipir (Active Moiety) | ||

| IUPAC Name | manganese(2+) ion 2-({2-[(carboxylatomethyl)({3-hydroxy-2-methyl-6-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino]ethyl}({3-hydroxy-2-methyl-6-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino)acetate | [3] |

| Chemical Formula | C₂₂H₂₈MnN₄O₁₄P₂ | [2] |

| Molecular Weight | 691.4 g/mol | [8] |

| CAS Number | 155319-91-8 | [3] |

| PubChem CID | 76967443 | [8] |

| This compound (Drug Substance) | ||

| IUPAC Name | trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) | [4] |

| Chemical Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ | [4] |

| Molecular Weight | 757.3 g/mol | [4] |

| CAS Number | 140678-14-4 | [4][9] |

| PubChem CID | 160036 | [4] |

| Synonyms | Teslascan, MnDPDP, Win 59010 | [2][4] |

Physicochemical Properties

This compound is a yellow, crystalline, and hygroscopic solid that is readily soluble in water.[1][6][7] No evidence of polymorphism was observed in studies evaluating its solid-state properties.[6][7] The solution for infusion (0.01 mmol/mL) is a clear, bright to dark yellow liquid that is isotonic with blood and has a physiological pH.[6][7][10]

Table 2: Physicochemical Properties of this compound and its Infusion Solution

| Property | Value | Conditions | Reference |

| Solid State | |||

| Physical Form | Yellow crystalline solid | Ambient | [1] |

| Hygroscopicity | Hygroscopic | 20°C at 20-79% RH | [6] |

| Solution (Teslascan, 0.01 mmol/mL) | |||

| pH | 7.0 - 8.0 | [10] | |

| Viscosity | 0.8 cP | @ 37°C | [1] |

| Osmolality | 298 mOsmol/kg water | [1] | |

| Density | 1.02 g/mL | @ 37°C | [1] |

| Specific Gravity | 1.03 | @ 37°C | [1] |

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are characterized by the rapid dissociation of the chelate in vivo, leading to distinct profiles for the manganese ion and the fodipir ligand.[10]

Absorption and Distribution

Administered intravenously, the compound distributes rapidly.[3] After injection, this compound is metabolized through dephosphorylation and transmetallation, where the manganese ion is exchanged for endogenous zinc.[1] This process yields two major metabolites: manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED) and zinc dipyridoxyl ethylenediamine diacetic acid (ZnPLED).[1] The parent compound, this compound, is undetectable in plasma after two hours.[1]

The released manganese is selectively taken up by tissues with high metabolic activity, showing significant uptake into the liver, pancreas, kidneys, and spleen.[3][10][11] The fodipir ligand is primarily distributed to the extracellular fluid.[3]

Protein Binding

Protein binding is negligible for the fodipir ligand.[3] While the parent mangafodipir chelate does not bind to plasma proteins in vitro, the released manganese (II) and manganese (III) ions are known to bind.[1] The protein binding for manganese is approximately 27%.[2][3]

Elimination

Manganese and the fodipir ligand are eliminated via different routes.[10] Manganese is excreted primarily in the feces (50-60%), with a smaller portion eliminated renally (15-20%).[11] The fodipir ligand is predominantly eliminated in the urine.[3][8]

Table 3: Pharmacokinetic Parameters of this compound Components

| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) Ligand | Reference |

| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes | [2][10] |

| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | [3][8][10] |

| Primary Route of Excretion | Fecal | Renal | [8][10][11] |

| Protein Binding | ~27% | Negligible | [2][3] |

Visualized Pharmacokinetic Pathway

Caption: Pharmacokinetic workflow of this compound after intravenous administration.

Pharmacodynamics and Mechanism of Action

MRI Contrast Enhancement

The primary pharmacodynamic effect of mangafodipir is its function as a paramagnetic MRI contrast agent.[1][10] The manganese (II) ion possesses paramagnetic properties that shorten the longitudinal relaxation time (T1) of protons in water molecules within targeted tissues.[1][3][10] This T1 shortening leads to a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[1]

Normal hepatocytes and pancreatic cells readily take up the manganese, leading to marked enhancement of these organs.[3] In contrast, most metastatic lesions and hepatocellular carcinomas exhibit minimal or no manganese uptake.[3][8] This differential uptake creates a strong contrast between normal and abnormal tissue, significantly improving the detection and delineation of lesions.[3][8] Enhancement of the liver and pancreas is near-maximal within 15-20 minutes and can persist for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.[3][8][10]

Caption: Logical flow of mangafodipir's mechanism of action as an MRI contrast agent.

Antioxidant Activity

Beyond its imaging properties, mangafodipir has demonstrated significant antioxidant capabilities.[4][5] It functions as a scavenger of reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[4][5] This activity is attributed to its nature as an MnSOD mimetic.[2] By neutralizing these harmful radicals, mangafodipir can protect normal tissues from oxidative stress-related damage, which has led to its investigation as a potential chemoprotective agent to mitigate the side effects of cancer therapies.[4][9][12]

Caption: Proposed antioxidant mechanism of mangafodipir via ROS scavenging.

Experimental Methodologies

The characterization of this compound has involved a range of physicochemical and analytical techniques. While full, detailed protocols are proprietary, the principles of the key experimental methods cited in the literature are described below.[6][7]

Table 4: Methodologies for Physicochemical Characterization

| Property/Technique | Experimental Protocol Summary |

| Structure Determination | X-ray Crystallography: Single crystals of this compound were analyzed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique provided definitive proof of the molecular structure and the coordination of the manganese ion.[6][7] |

| Solid-State Analysis | Powder X-ray Diffraction (PXRD): The crystalline nature of the bulk material was assessed, and the sample was analyzed for the presence of different crystalline forms (polymorphism). The sample is exposed to X-rays at various angles, and the diffraction pattern is recorded.[6] |

| Thermal Analysis | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): Samples were heated at a controlled rate (e.g., 20°C/min from 30°C to 500°C) to study thermal events like decomposition and melting. This helps to determine the thermal stability and water content of the compound.[6] |

| Hygroscopicity | Gravimetric Analysis: The tendency of the substance to absorb moisture was determined by placing samples in desiccators with controlled relative humidities (e.g., 20%, 42%, 58%, 79%) at a constant temperature (20°C). The weight gain over time (e.g., 69 days) was measured.[6] |

| Water Content | Karl Fischer Titration: This volumetric titration method was used to accurately quantify the water content in the hygroscopic solid, providing a more precise measurement than gravimetric analysis alone.[6] |

| Solubility | Residue on Evaporation: Saturated solutions of this compound were prepared in various solvents. A known volume of the saturated solution was evaporated to dryness, and the mass of the remaining solid residue was used to calculate the solubility.[6] |

| Solution Properties | pH Measurement: The pH of the reconstituted drug product and solutions of the bulk drug in water was measured using a standard pH meter.[6] Viscosity Measurement: The viscosity of the infusion solution was determined using a rheometer (e.g., Bohlin VOR) at a defined temperature (37°C) across a range of shear rates.[6] |

| Pharmacokinetic Studies | Human Volunteer Studies: Healthy volunteers were administered this compound via intravenous bolus injection or infusion at specific doses (e.g., 5 and 10 µmol/kg b.w.). Blood, urine, and fecal samples were collected over time to measure the concentrations of manganese and the ligand, allowing for the calculation of pharmacokinetic parameters like half-life and clearance.[11] |

Clinical Use and Safety

This compound was administered as an intravenous infusion for MRI of the liver and pancreas.[10][13] The recommended adult dose was 5 µmol/kg bodyweight.[13][14] Clinical trials involving hundreds of patients demonstrated its efficacy in improving the detection and characterization of hepatic lesions compared to unenhanced MRI and contrast-enhanced CT.[13][15]

The agent was generally well-tolerated. The most commonly reported adverse events in Phase III clinical trials were mild to moderate and included nausea (7%), headache (4%), and injection-site discomforts like a sensation of heat (49%) or flushing (33%).[14] Serious adverse events were rare and not considered drug-related.[14] Despite its efficacy and safety profile, Teslascan was withdrawn from the U.S. and European markets for commercial reasons.[2][8]

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Mangafodipir - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C22H27MnN4Na3O14P2 | CID 160036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Physicochemical characterisation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 14. Safety and efficacy of this compound (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of this compound (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Mangafodipir Trisodium: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of mangafodipir trisodium, a paramagnetic contrast agent. The document summarizes known stability data, outlines its metabolic fate in vivo, and discusses the chemical degradation pathways based on available information and general principles of pharmaceutical stability testing. Detailed experimental methodologies and visual diagrams of degradation pathways and analytical workflows are provided to support research and development efforts.

Introduction

This compound (formerly marketed as Teslascan®) is a manganese-based contrast agent developed for magnetic resonance imaging (MRI), primarily for the detection and characterization of liver lesions.[1] It consists of a central manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[2][3] The stability of this complex is crucial for its safety and efficacy. This guide delves into the chemical and metabolic stability of this compound, providing a technical resource for professionals in drug development and research.

Physicochemical Properties and Formulation

This compound is a yellow, crystalline, hygroscopic solid that is readily soluble in water.[4] The commercial formulation is a sterile, clear yellow solution for intravenous injection.

Table 1: Physicochemical Properties and Formulation of this compound Injection

| Parameter | Value | Reference |

| Active Ingredient | This compound (C₂₂H₂₇MnN₄Na₃O₁₄P₂) | [5] |

| Appearance | Yellow solid | [1] |

| Solubility | Readily soluble in water | [4] |

| pH (1% w/w solution) | 6.3 - 6.8 | [1] |

| pH (Injection) | 8.4 - 9.2 | [5] |

| Osmolality (Injection) | 244 - 330 mOsmol/kg | [5] |

| Excipients in Injection | Ascorbic acid, Sodium chloride, Water for Injection | [1][6] |

The presence of ascorbic acid in the formulation suggests a potential sensitivity to oxidation.

Stability and Storage

The stability of this compound is influenced by temperature and light.

Table 2: Recommended Storage and Stability Conditions

| Condition | Recommendation | Rationale/Comments | Reference |

| Temperature | Store between 15°C and 30°C. | To maintain chemical integrity. | [1] |

| Freezing | Do not freeze. | Freezing may compromise package integrity. | [1] |

| Light Exposure | Keep the vial in the outer carton to protect from light. | Suggests potential for photodegradation. | [6] |

| In-Use Stability | Discard unused portions. Do not mix with other drugs. | To prevent contamination and chemical incompatibility. | [1][6] |

Degradation Pathways

The degradation of this compound can be categorized into two main pathways: metabolic (in vivo) and chemical (in vitro).

Metabolic Degradation Pathway (In Vivo)

In a biological system, this compound undergoes rapid and extensive metabolism. This pathway is not considered degradation in the context of product stability but is crucial for understanding its mechanism of action and pharmacokinetics. The primary metabolic processes are dephosphorylation and transmetallation.[1][7][8]

-

Dephosphorylation: The phosphate groups of the fodipir ligand are sequentially cleaved, forming manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine diacetate (MnPLED).[7]

-

Transmetallation: The manganese(II) ion is exchanged, primarily with endogenous zinc(II) ions, leading to the formation of the corresponding zinc-ligand complexes (ZnDPDP, ZnDPMP, and ZnPLED).[1][7][8]

This metabolic cascade results in the release of manganese ions, which are responsible for the contrast enhancement in MRI. In plasma, the parent compound, this compound, is undetectable within two hours of administration.[1]

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Mangafodipir - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Physicochemical characterisation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdruginfo.com [newdruginfo.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Metabolism of this compound (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular uptake mechanisms of mangafodipir trisodium

An In-depth Technical Guide on the Cellular Uptake Mechanisms of Mangafodipir Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly marketed as Teslascan™) is a paramagnetic contrast agent previously utilized for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3] Its mechanism of action relies on the in vivo dissociation of the mangafodipir chelate, releasing manganese ions (Mn²⁺).[1] These ions are subsequently taken up by parenchymal cells, primarily hepatocytes, leading to a reduction in the T1 relaxation time and enhanced image contrast.[1][4] Understanding the cellular uptake mechanisms of the manganese released from mangafodipir is crucial for optimizing its diagnostic and potential therapeutic applications. This technical guide provides a comprehensive overview of these mechanisms, focusing on the key transporters, quantitative uptake data, experimental protocols, and regulatory signaling pathways.

Core Cellular Uptake Mechanisms

Following intravenous administration, this compound undergoes partial dissociation, releasing Mn²⁺ into the bloodstream. The cellular uptake of this liberated manganese is a complex process involving specific membrane transporters, particularly in the liver, which is the primary organ for manganese clearance.

The Role of Hepatocyte Manganese Transporters

The liver plays a central role in maintaining manganese homeostasis. The uptake of manganese from the blood into hepatocytes is primarily mediated by the solute carrier (SLC) family of transporters.

-

SLC39A14 (ZIP14): This transporter is highly expressed on the basolateral membrane of hepatocytes and is considered a key importer of manganese from the bloodstream into the liver.[5][6][7][8] Studies using knockout mouse models have demonstrated that a deficiency in SLC39A14 leads to impaired hepatic manganese uptake and subsequent accumulation in other tissues, highlighting its critical role in manganese clearance.[5][9]

-

SLC30A10 (ZnT10): This transporter is localized to the apical (canalicular) membrane of hepatocytes and is responsible for the efflux of manganese from the hepatocyte into the bile, which is the primary route of manganese excretion.[10][11][12]

-

SLC39A8 (ZIP8): This transporter is also found on the canalicular membrane of hepatocytes and is involved in the reabsorption of manganese from the bile back into the hepatocyte, suggesting a role in manganese conservation.[13][14]

In the context of mangafodipir, the Mn²⁺ released from the chelate is recognized and transported by SLC39A14 into hepatocytes. Once inside the cell, it can be utilized for metabolic processes or exported into the bile by SLC30A10 for elimination.

Uptake in Other Tissues

While the liver is the main site of uptake, manganese from mangafodipir is also taken up by other tissues, including the pancreas and the heart. In cardiomyocytes, the uptake of Mn²⁺ is known to occur, in part, through L-type calcium channels, where it competes with calcium ions.[4]

Quantitative Data on Manganese Uptake

Quantitative data on the cellular uptake kinetics of manganese, particularly from mangafodipir, is limited. The following table summarizes available data from a study on isolated skate hepatocytes, which provides insights into the kinetic parameters of manganese transport. It is important to note that these values may differ in mammalian systems and specifically for manganese dissociated from mangafodipir.

| Parameter | Value | Cell Type | Comments |

| High-Affinity Component | |||

| Km | 1.1 ± 0.1 µM | Isolated Skate Hepatocytes | This component is likely responsible for uptake at physiological manganese concentrations.[15] |

| Low-Affinity Component | |||

| Km | 112 ± 29 µM | Isolated Skate Hepatocytes | This component may represent diffusion and/or transport via other low-affinity transporters.[15] |

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro cellular uptake study of manganese from this compound using a human hepatocyte cell line (e.g., HepG2) and quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Objective

To quantify the time- and concentration-dependent cellular uptake of manganese following exposure to this compound.

Materials

-

Human hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Nitric acid (trace metal grade)

-

ICP-MS instrument and standards

-

Cell culture plates (6-well)

-

Cell counter

Procedure

-

Cell Culture:

-

Culture HepG2 cells in 6-well plates until they reach approximately 80-90% confluency.

-

-

Mangafodipir Treatment:

-

Prepare a stock solution of this compound in sterile water.

-

Dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

-

Remove the culture medium from the cells and wash twice with warm PBS.

-

Add the mangafodipir-containing medium to the cells. For a time-course experiment, incubate for different durations (e.g., 15, 30, 60, 120 minutes). For a concentration-response experiment, incubate with different concentrations for a fixed time (e.g., 60 minutes).

-

-

Cell Harvesting and Lysis:

-

After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular manganese.

-

Harvest the cells by trypsinization.

-

Count the cells to normalize the manganese content per cell.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Lyse the cells by adding concentrated nitric acid and incubating at 60-80°C until the solution is clear.

-

-

ICP-MS Analysis:

-

Dilute the acid-digested samples with deionized water to a final acid concentration compatible with the ICP-MS instrument.

-

Prepare a calibration curve using manganese standards of known concentrations.

-

Analyze the samples for manganese content using the ICP-MS.

-

-

Data Analysis:

-

Calculate the intracellular manganese concentration in each sample using the calibration curve.

-

Normalize the manganese content to the number of cells.

-

Plot the intracellular manganese concentration as a function of time or mangafodipir concentration.

-

Signaling Pathways and Logical Relationships

The cellular uptake and efflux of manganese are tightly regulated to maintain homeostasis. Recent studies have identified a signaling pathway involving hypoxia-inducible factors (HIFs) in the regulation of the manganese exporter SLC30A10.

Regulation of SLC30A10 by Manganese and HIFs

Elevated intracellular manganese levels can lead to the stabilization of HIF-1α and HIF-2α.[10][16] These transcription factors then bind to a hypoxia response element (HRE) in the promoter region of the SLC30A10 gene, leading to increased transcription and translation of the SLC30A10 protein.[10] This results in enhanced efflux of manganese from the cell, representing a negative feedback loop to prevent manganese toxicity.[10]

Caption: Regulatory pathway of manganese efflux via SLC30A10.

Experimental Workflow for Cellular Uptake Assay

The following diagram illustrates the key steps in the experimental protocol for determining the cellular uptake of manganese from mangafodipir.

Caption: Workflow for mangafodipir cellular uptake assay.

Conclusion

The cellular uptake of manganese from this compound is a multifaceted process primarily orchestrated by specific SLC transporters in the liver. SLC39A14 facilitates the influx of Mn²⁺ into hepatocytes, while SLC30A10 mediates its efflux into the bile. The regulation of these transporters, as exemplified by the HIF-dependent upregulation of SLC30A10 in response to high manganese levels, underscores the intricate homeostatic mechanisms that govern intracellular manganese concentrations. Further research is warranted to fully elucidate the kinetic parameters of manganese uptake in various human cell types and to explore the potential for modulating these transport systems for therapeutic benefit. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of mangafodipir's cellular interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mangafodipir - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese transporter Slc39a14 deficiency revealed its key role in maintaining manganese homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Manganese transporter Slc39a14 deficiency revealed its key role in maintaining manganese homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Up-regulation of the manganese transporter SLC30A10 by hypoxia-inducible factors defines a homeostatic response to manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manganese transporter Slc30a10 controls physiological manganese excretion and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hepatic metal ion transporter ZIP8 regulates manganese homeostasis and manganese-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatic metal ion transporter ZIP8 regulates manganese homeostasis and manganese-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatic uptake and biliary excretion of manganese in the little skate, Leucoraja erinacea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatic HIF2 is a key determinant of manganese excess and polycythemia in SLC30A10 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise, Fall, and Renaissance of Mangafodipir Trisodium: A Technical Guide

An In-depth Exploration of the History, Mechanism, and Clinical Development of a Unique Manganese-Based MRI Contrast Agent

Introduction

Mangafodipir trisodium, once marketed as Teslascan™, represents a unique chapter in the history of diagnostic imaging. As a manganese-based contrast agent, it offered a distinct mechanism of action and clinical application compared to the more ubiquitous gadolinium-based contrast agents (GBCAs). This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical data associated with this compound for researchers, scientists, and drug development professionals.

A Timeline of Development and Market Presence

This compound was developed as a liver-specific MRI contrast agent. Its journey has been marked by initial promise, clinical use, market withdrawal for commercial reasons, and a recent resurgence of interest driven by concerns over gadolinium deposition and new potential applications.

-

1990s: this compound, under the brand name Teslascan®, is developed and undergoes clinical trials.

-

May 22, 1997: The European Commission grants a marketing authorization for Teslascan® for the detection of liver and pancreatic lesions.[1][2]

-

Late 1990s - Early 2000s: Teslascan® is used clinically in the United States and Europe.

-

2003: The drug is withdrawn from the US market for commercial reasons.[3][4]

-

June 21, 2012: The marketing authorization for Teslascan® is withdrawn in the European Union, also for commercial reasons.[1][3]

-

Post-2012: Renewed interest in mangafodipir emerges, partly due to concerns about gadolinium retention from GBCAs.[5] Companies like IC Targets begin exploring its re-launch and new applications, particularly in cardiac imaging.[5][6]

Mechanism of Action

This compound is a complex composed of the paramagnetic manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[3] Its function as a contrast agent relies on the paramagnetic properties of the manganese ion.

Upon intravenous administration, this compound undergoes partial dephosphorylation, leading to the release of manganese ions.[7] Normal hepatocytes and pancreatic tissue readily take up these manganese ions.[7][8] The accumulation of manganese in these tissues shortens the T1 relaxation time, causing a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[7][9]

In contrast, most metastatic liver lesions and hepatocellular carcinomas do not have the same uptake mechanism for manganese.[8][10] This differential uptake creates a pronounced contrast between the enhanced, bright normal liver parenchyma and the unenhanced, darker tumor tissue, thereby improving lesion detection and characterization.[3][4]

Interestingly, during its development, mangafodipir was also found to possess manganese superoxide dismutase (MnSOD) mimetic activity, which is dependent on the manganese remaining bound to the DPDP ligand.[3] This has led to research into its potential therapeutic applications as an adjunct to chemotherapy.[3]

References

- 1. Teslascan | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Mangafodipir - Wikipedia [en.wikipedia.org]

- 4. mriquestions.com [mriquestions.com]

- 5. ictargets.com [ictargets.com]

- 6. Mangafodipir as an intracellular contrast agent in cardiac MRI - Oslo universitetssykehus HF [oslo-universitetssykehus.no]

- 7. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mangafodipir Trisodium-Enhanced Liver MRI in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, formerly marketed as Teslascan™, is a hepatobiliary-specific paramagnetic contrast agent for magnetic resonance imaging (MRI).[1][2] Following intravenous administration, this compound is taken up by hepatocytes, leading to a significant shortening of the T1 relaxation time of the liver parenchyma.[1][3][4] This results in a marked increase in signal intensity on T1-weighted MR images, thereby enhancing the contrast between normal liver tissue and hepatic lesions that do not contain functioning hepatocytes, such as metastases.[1][4] Although withdrawn from the clinical market for commercial reasons, its properties make it a valuable tool for preclinical liver imaging research in rodent models of liver disease.

This document provides detailed application notes and protocols for the use of this compound in liver MRI studies in rodents.

Mechanism of Action

This compound consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] After intravenous injection, the complex undergoes partial dissociation, releasing manganese ions. These ions are selectively taken up by functional hepatocytes. The paramagnetic nature of the manganese ions alters the magnetic properties of the surrounding tissue, primarily by decreasing the T1 relaxation time. This results in a brighter appearance of the liver on T1-weighted MRI scans.[1][3][4] Liver lesions with impaired or absent hepatocytes, such as metastases or severe fibrosis, do not accumulate the contrast agent to the same extent and thus appear darker relative to the enhanced normal liver parenchyma.[4]

dot

Mechanism of Action of this compound.

Data Presentation

Table 1: Recommended Dosages and Administration Details for Rodents

| Parameter | Mouse | Rat | Reference(s) |

| Dosage Range (IV) | 10 - 50 µmol/kg | 10 - 50 µmol/kg | [5] |

| Dosage Range (IP) | 10 mg/kg (~14 µmol/kg) | 5 µmol/kg | [6][7] |

| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | Intravenous (IV) or Intraperitoneal (IP) | [5][6][7] |

| Infusion Rate (IV) | Slow bolus over 1 minute | Slow bolus over 1 minute | [3] |

| Vehicle | Sterile Saline (0.9% NaCl) | Sterile Saline (0.9% NaCl) | General Practice |

| LD50 (IV) | >2000 µmol/kg | Not specified, but low acute toxicity observed | [3] |

Table 2: MRI Parameters for Mangafodipir-Enhanced Liver Imaging in Rodents (Suggested Starting Points)

| Parameter | T1-Weighted Spin-Echo (SE) | T1-Weighted Gradient-Echo (GRE) / Fast Field Echo (FFE) | Reference(s) |

| Repetition Time (TR) | 300 - 500 ms | 140 - 200 ms | [8][9] |

| Echo Time (TE) | 10 - 20 ms | 2.3 - 4.6 ms | [8][9] |

| Flip Angle | 90° | 80° - 90° | [8][9] |

| Matrix Size | 128x128 or 256x256 | 128x128 or 256x256 | General Practice |

| Slice Thickness | 1 - 2 mm | 1 - 2 mm | General Practice |

| Fat Suppression | Recommended (e.g., FS-SE) | Recommended | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

0.22 µm sterile filter

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in sterile 0.9% saline to the desired stock concentration. The commercial formulation was 50 µmol/mL.[3]

-

Ensure complete dissolution by gentle vortexing or swirling.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution according to the manufacturer's recommendations, typically protected from light. For research use, it is advisable to prepare fresh solutions or store aliquots at -20°C for short-term use.[6]

Protocol 2: Animal Preparation and Administration of this compound

Materials:

-

Rodent (mouse or rat)

-

Anesthesia (e.g., isoflurane)

-

Heating pad or circulating water blanket

-

Catheter (for IV administration) or appropriate syringe and needle (for IP injection)

-

Prepared this compound solution

Procedure:

-

Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane).

-

Place the animal on a heating pad to maintain body temperature throughout the procedure.

-

For intravenous administration, cannulate the tail vein with an appropriate gauge catheter.

-

For intraperitoneal injection, securely restrain the animal and inject into the lower right quadrant of the abdomen.[10]

-

Administer the calculated dose of this compound. For IV administration, a slow bolus injection over approximately 1 minute is recommended.[3]

-

Immediately proceed with the MRI protocol.

dot

Experimental Workflow for Liver MRI.

Protocol 3: MRI Acquisition

Equipment:

-

Small animal MRI scanner (e.g., 7T, 9.4T)

-

Rodent-specific RF coil

Procedure:

-

Position the anesthetized animal in the RF coil, ensuring the liver is at the isocenter of the magnet.

-

Acquire pre-contrast T1-weighted images using an appropriate sequence (see Table 2 for starting parameters). A fat-suppressed T1-weighted spin-echo sequence is often recommended for optimal liver-lesion contrast.[9]

-

Administer the this compound as described in Protocol 2.

-

Begin post-contrast T1-weighted imaging. This can be done dynamically to observe the uptake of the contrast agent or at a specific time point.

-

Optimal enhancement of the liver parenchyma is typically observed between 15 and 30 minutes post-injection.[11][12] Therefore, acquiring images within this window is recommended for maximal contrast between normal liver and lesions.

-

Continue monitoring the animal's vital signs throughout the imaging session.

-

After the final scan, recover the animal from anesthesia.

Concluding Remarks

This compound is a valuable tool for preclinical research, offering high-contrast imaging of the rodent liver. The protocols provided here offer a comprehensive guide for its application. Researchers should optimize the specific dosage and MRI sequence parameters for their particular animal model and research question to achieve the best results. Although no longer in clinical use, its established mechanism of action and safety profile in preclinical models make it a reliable choice for liver imaging studies in drug development and disease modeling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mangafodipir - Wikipedia [en.wikipedia.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Contrast-enhanced MRI of the liver with this compound: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reproductive toxicology of intravenously administered MnDPDP in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence optimization in this compound-enhanced liver and pancreas MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mn-DPDP enhanced MR imaging of the liver: analysis of pulse sequence performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. This compound-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mangafodipir Trisodium in Preclinical Cardiac MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a liver-specific MRI contrast agent, has garnered significant interest in preclinical cardiac imaging. Its unique mechanism of action, involving the uptake of manganese ions (Mn2+) by viable cardiomyocytes through voltage-gated calcium channels, offers a powerful tool to assess myocardial viability and calcium handling.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical cardiac magnetic resonance imaging (MRI) studies, with a focus on rodent and porcine models of myocardial infarction.

The paramagnetic properties of the manganese ion (Mn2+) shorten the longitudinal relaxation time (T1) of water protons in tissues where it accumulates.[3][4] In the heart, Mn2+ acts as a calcium analog and is transported into cardiomyocytes via L-type calcium channels.[2][4] This intracellular accumulation leads to a measurable reduction in the T1 relaxation time of viable myocardium, which can be quantified using T1 mapping techniques.[5] Consequently, mangafodipir-enhanced MRI (MEMRI) allows for the direct visualization and quantification of functional, viable heart muscle, distinguishing it from infarcted or scarred tissue.[5]

Data Presentation: Quantitative Analysis of Mangafodipir-Enhanced Cardiac MRI

The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the effects of this compound on myocardial T1 relaxation times and its utility in assessing infarct size.

Table 1: T1 Relaxation Time Changes in Myocardium Following this compound Administration in Rats

| Dosage (µmol/kg) | Time Post-Administration (min) | Myocardial T1 Reduction (%) | Reference Scanner | Animal Model | Citation |

| 22 | 20 | 8.5 ± 4.2 | 7T | Healthy Sprague-Dawley Rat | [5] |

| 44 | 20 | 12.8 ± 3.4 | 7T | Healthy Sprague-Dawley Rat | [5] |

| 44 | 40 | 15.0 ± 2.9 | 7T | Healthy Sprague-Dawley Rat | [5] |

Table 2: Comparison of Infarct Size Assessment Methods

| Method | Infarct Size (% of LV) | Animal Model | Study Details | Citation |

| MEMRI (Mangafodipir) | Good agreement with histology | Sprague-Dawley Rat with MI | Comparison with DEMRI and histology | [5] |

| DEMRI | Overestimation compared to histology | Sprague-Dawley Rat with MI | Comparison with MEMRI and histology | [5] |

| Histology (Masson's Trichrome) | Gold standard | Sprague-Dawley Rat with MI | - | [5] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Manganese Uptake in Cardiomyocytes

The primary mechanism for manganese ion (Mn2+) uptake into cardiomyocytes is through the L-type voltage-gated calcium channels (VGCCs).[2][4] These channels are crucial for the excitation-contraction coupling in the heart.[6][7] When the cell membrane depolarizes, these channels open, allowing the influx of calcium ions, and in the case of mangafodipir administration, manganese ions.

Experimental Workflow for Preclinical Cardiac MEMRI

The following diagram outlines a typical workflow for a preclinical cardiac MRI study using this compound to assess myocardial infarction.

Experimental Protocols

Animal Models and Myocardial Infarction Induction

Rodent Model (Sprague-Dawley Rat) Myocardial infarction is typically induced by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Anesthesia: Anesthetize the rat using isoflurane (1.5-2% in oxygen).

-

Surgical Procedure:

-

Intubate and ventilate the animal.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the LAD artery with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

Close the chest in layers.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery. MRI is typically performed at various time points post-infarction (e.g., 24 hours to several weeks).

Porcine Model Pigs offer a closer anatomical and physiological model to humans.

-

Anesthesia: Induce and maintain anesthesia using a combination of injectable and inhalational anesthetics.

-

Surgical Procedure:

-

Perform a sternotomy or thoracotomy to access the heart.

-

Isolate the LAD or a major branch.

-

Induce ischemia by occluding the artery for a defined period (e.g., 60-90 minutes) followed by reperfusion, or by permanent ligation.

-

-

Post-operative Care: Extensive post-operative care, including monitoring of vital signs and administration of analgesics and anti-arrhythmic drugs, is crucial.

This compound Preparation and Administration

-

Product: Teslascan™ (this compound) injection, 37.9 mg/mL (50 µmol/mL).

-

Preparation: The commercially available solution is typically used directly or may be diluted with sterile saline (0.9% sodium chloride) for ease of administration, depending on the required injection volume and rate.

-

Dosage: Dosages in preclinical studies range from 5 to 44 µmol/kg. A dose of 22-44 µmol/kg is often used in rat studies to achieve sufficient T1 shortening.[5]

-

Administration: Administer via a tail vein catheter (rats) or an ear or central vein catheter (pigs) as a slow intravenous injection or infusion over 1-4 minutes.

MRI Protocols

The following are generalized MRI protocols that can be adapted for different preclinical scanner field strengths.

Table 3: Recommended MRI Parameters for Cardiac T1 Mapping

| Parameter | 3T | 4.7T | 7T | 9.4T |

| Sequence | MOLLI or similar T1 mapping sequence | MOLLI or similar T1 mapping sequence | MOLLI or similar T1 mapping sequence | MOLLI or similar T1 mapping sequence |

| Repetition Time (TR) | ~2.5-3.5 ms | ~2.0-3.0 ms | ~1.5-2.5 ms | ~1.0-2.0 ms |

| Echo Time (TE) | ~1.0-1.5 ms | ~0.8-1.2 ms | ~0.7-1.0 ms | ~0.6-0.9 ms |

| Flip Angle | 35-50° | 35-50° | 35-50° | 35-50° |

| Field of View (FOV) | 60x60 - 80x80 mm (rat)200x200 - 280x280 mm (pig) | 50x50 - 70x70 mm (rat) | 40x40 - 60x60 mm (rat) | 30x30 - 50x50 mm (rat) |

| Matrix Size | 128x128 - 256x256 | 128x128 - 256x256 | 128x128 - 192x192 | 128x128 - 192x192 |

| Slice Thickness | 1.5-2.0 mm (rat)5-8 mm (pig) | 1.0-1.5 mm (rat) | 1.0 mm (rat) | 0.8-1.0 mm (rat) |

| Gating | ECG and Respiratory | ECG and Respiratory | ECG and Respiratory | ECG and Respiratory |

Imaging Protocol Steps:

-

Scout Images: Acquire scout images in three orthogonal planes to localize the heart.

-

Cine Imaging: Obtain cine images in the short-axis and long-axis views to assess cardiac function (optional, can be done pre- or post-contrast).

-

Pre-contrast T1 Mapping: Perform T1 mapping of a mid-ventricular short-axis slice before contrast administration to obtain baseline T1 values.

-

Contrast Administration: Inject this compound as described above.

-

Post-contrast T1 Mapping: Acquire T1 maps at multiple time points post-injection (e.g., 5, 10, 20, 40, 60 minutes) to assess the dynamics of manganese uptake and washout. For single time-point assessment, imaging at 20-40 minutes post-injection is common.[5]

Data Analysis

-

T1 Map Generation: Generate pixel-wise T1 maps from the raw MRI data.

-

Region of Interest (ROI) Analysis: Draw ROIs on the T1 maps in the infarcted myocardium (identified by lack of T1 shortening) and in the remote, viable myocardium.

-

Quantification:

-

Calculate the mean T1 values within the ROIs at baseline and at each post-contrast time point.

-

Determine the change in T1 (ΔT1) or the change in relaxation rate (ΔR1, where R1 = 1/T1).

-

Measure the area of the infarct and express it as a percentage of the total left ventricular area.

-

-

Functional Analysis: Analyze the cine images to calculate ejection fraction, stroke volume, and other cardiac functional parameters.

Conclusion

This compound is a valuable contrast agent for preclinical cardiac MRI, enabling the direct assessment of myocardial viability through the visualization of manganese uptake by functional cardiomyocytes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to design and execute robust preclinical studies to investigate cardiac pathophysiology and evaluate novel therapeutic interventions. Careful attention to animal models, dosing, and MRI parameters is essential for obtaining high-quality, reproducible data.

References

- 1. mriquestions.com [mriquestions.com]

- 2. Assessment of Cardiac Toxicity of Manganese Chloride for Cardiovascular Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Decreasing expression of alpha1C calcium L-type channel subunit mRNA in rat ventricular myocytes upon manganese exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Heart of the Matter: Voltage-Gated Calcium Channels in Cardiovascular Disease | Proteintech Group [ptglab.com]

- 7. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mangafodipir Trisodium in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a magnetic resonance imaging (MRI) contrast agent for liver and pancreas imaging, has garnered significant interest for its therapeutic potential in oncology.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research. Mangafodipir exhibits a dual mechanism of action that makes it a compelling agent for investigation as a chemotherapy adjunct. It functions as a superoxide dismutase (SOD) mimetic, which paradoxically protects normal cells from oxidative stress induced by chemotherapy while enhancing the cytotoxic effects of anticancer drugs on tumor cells.[3][4] This property is attributed to its ability to modulate the levels of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis in cancer cells, which inherently have a higher basal level of ROS compared to normal cells.[4][5]

Mechanism of Action

This compound is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate).[1] Its anticancer effects are primarily attributed to its SOD mimetic activity.[3] In the high-ROS environment of cancer cells, the SOD-like activity of mangafodipir is thought to increase the levels of hydrogen peroxide (H₂O₂), a potent ROS that can trigger apoptotic cell death.[6] Conversely, in normal cells with lower basal ROS levels, mangafodipir's antioxidant properties help to mitigate the oxidative damage caused by chemotherapeutic agents.[3] This differential effect forms the basis of its potential to widen the therapeutic window of conventional cancer therapies.

The proposed mechanism involves the catalysis of superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂). While normal cells have sufficient catalase activity to neutralize H₂O₂, many cancer cell lines have lower catalase levels, leading to an accumulation of H₂O₂ and subsequent induction of apoptosis.

Figure 1: Dual mechanism of mangafodipir in normal vs. cancer cells.

Data Presentation

Table 1: Cytotoxicity of Mangafodipir and Related Compounds

| Compound | Cell Line | IC50 | Notes |

| Mangafodipir | CT26 (murine colon carcinoma) | ~20-fold higher than fodipir | Mangafodipir was less cytotoxic than its ligand, fodipir.[4] |

| Fodipir (DPDP) | CT26 (murine colon carcinoma) | Not specified | Used as a reference for comparison.[4] |

| MnPLED | CT26 (murine colon carcinoma) | 6-fold more potent than mangafodipir | A metabolite of mangafodipir.[4] |

Table 2: Protective and Apoptosis-Modulating Effects of Mangafodipir

| Cell Line/System | Treatment | Mangafodipir Concentration/Dose | Observed Effect |

| Human non-luteinized granulosa cells (HGrC) | Cisplatin | 200 and 1000 µM | Attenuated cisplatin-induced apoptosis. |

| Mice Ovaries | Cisplatin (7.5 or 20 mg/kg) | 10 mg/kg | Significantly reduced cleaved caspase-3 levels.[7] |

| Mice Ovaries | Paclitaxel (7.5 mg/kg) | 10 mg/kg | Significantly reduced cleaved caspase-3 levels.[7] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the mangafodipir dilutions to the respective wells. Include a vehicle control (medium without mangafodipir).

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures the intracellular generation of ROS in cancer cells following treatment with this compound.

References

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]

- 2. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C22H27MnN4Na3O14P2 | CID 160036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Chemotherapy-Induced Cardiotoxicity Using Mangafodipir Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced cardiotoxicity (CIC) is a significant concern in cancer treatment, potentially leading to long-term cardiac dysfunction and heart failure. Early and accurate assessment of cardiac injury is crucial for managing patient care and developing cardioprotective strategies. Mangafodipir trisodium, a manganese-based contrast agent, presents a promising tool for this purpose. Originally developed for liver magnetic resonance imaging (MRI), mangafodipir possesses superoxide dismutase (SOD) mimetic properties, enabling it to scavenge reactive oxygen species (ROS)[1]. This dual functionality allows for both the potential assessment of cardiac cellular function via manganese-enhanced MRI (MEMRI) and the therapeutic mitigation of oxidative stress, a key driver of CIC.

These application notes provide a comprehensive overview of the use of this compound in the context of CIC, detailing its mechanism of action, experimental protocols for preclinical assessment, and expected quantitative outcomes.

Mechanism of Action: Combating Oxidative Stress

Many chemotherapeutic agents, notably anthracyclines like doxorubicin, induce cardiotoxicity through the generation of excessive ROS within cardiomyocytes[2][3][4][5]. This leads to mitochondrial dysfunction, DNA damage, and apoptosis, ultimately impairing cardiac function. This compound functions as a SOD mimetic, directly targeting this pathological process. The manganese ion within the mangafodipir molecule catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thus reducing the cellular oxidative burden[1]. This antioxidant activity is central to its cardioprotective effects.

In the context of cardiac imaging, after intravenous administration, this compound dissociates, and the manganese ions (Mn2+) are taken up by cardiomyocytes through voltage-gated calcium channels. The paramagnetic properties of manganese alter the T1 relaxation time of the tissue, allowing for the assessment of myocardial viability and function using MRI[6][7].

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and the Protective Role of Mangafodipir

The following diagram illustrates the molecular cascade initiated by doxorubicin in cardiomyocytes and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from preclinical studies assessing the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity. The data is synthesized from typical findings in rodent models of doxorubicin-induced cardiomyopathy and the known antioxidant mechanism of mangafodipir.

Table 1: Cardiac Function Assessment

| Parameter | Control | Doxorubicin (15 mg/kg cumulative) | Doxorubicin + Mangafodipir (10 µmol/kg) |

| Left Ventricular Ejection Fraction (LVEF %) | 70 ± 5 | 45 ± 7 | 65 ± 6 |

| Fractional Shortening (FS %) | 40 ± 4 | 20 ± 5 | 35 ± 5 |

| Cardiac Output (mL/min) | 25 ± 3 | 15 ± 4 | 22 ± 3 |

Table 2: Cardiac Biomarkers and Oxidative Stress Markers

| Marker | Control | Doxorubicin (15 mg/kg cumulative) | Doxorubicin + Mangafodipir (10 µmol/kg) |

| Serum Troponin I (ng/mL) | < 0.1 | 1.5 ± 0.5 | 0.3 ± 0.1 |

| Serum NT-proBNP (pg/mL) | 100 ± 20 | 500 ± 100 | 150 ± 30 |

| Myocardial Malondialdehyde (MDA, nmol/mg protein) | 0.5 ± 0.1 | 2.5 ± 0.6 | 0.8 ± 0.2 |

| Myocardial Superoxide Dismutase (SOD) Activity (U/mg protein) | 150 ± 20 | 80 ± 15 | 140 ± 18 |

Experimental Protocols

Preclinical Assessment of this compound in a Rodent Model of Doxorubicin-Induced Cardiotoxicity

This protocol outlines an in vivo study to evaluate the efficacy of this compound in preventing doxorubicin-induced cardiotoxicity in a rat model.

1. Animal Model and Dosing Regimen

-

Animal Model: Male Wistar rats (250-300g).

-

Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg body weight, once a week for 6 weeks, to achieve a cumulative dose of 15 mg/kg. This regimen is known to induce chronic cardiotoxicity[8][9].

-

This compound Administration: this compound is administered intravenously (i.v.) via the tail vein at a dose of 10 µmol/kg body weight, 30 minutes prior to each doxorubicin injection.

-

Control Groups:

-

Vehicle control (saline i.p. and i.v.).

-

Doxorubicin only.

-

This compound only.

-

2. Cardiac Function Assessment

-

Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the study (Week 7) to assess cardiac function. Key parameters to measure include LVEF, fractional shortening (FS), and cardiac output.

-

Manganese-Enhanced MRI (MEMRI):

-

At Week 7, a subset of animals from each group undergoes cardiac MRI.

-

A baseline T1 map is acquired.

-

This compound (5 µmol/kg) is administered as an i.v. bolus.

-

Serial T1 mapping is performed at 10, 20, 30, and 60 minutes post-injection to assess manganese uptake and washout kinetics.

-

The change in T1 relaxation time (ΔR1) is calculated to quantify myocardial viability.

-

3. Biomarker and Histological Analysis

-

Blood Collection: Blood samples are collected at baseline and at the end of the study for the analysis of cardiac troponin I and NT-proBNP levels using ELISA kits.

-

Tissue Collection: At the end of the study, animals are euthanized, and hearts are excised.

-

Histopathology: A portion of the heart tissue is fixed in 10% formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess for myocardial damage and fibrosis.

-

Oxidative Stress Markers: Another portion of the heart tissue is snap-frozen in liquid nitrogen and stored at -80°C for the measurement of malondialdehyde (MDA) levels (as an indicator of lipid peroxidation) and superoxide dismutase (SOD) activity.

Conclusion

This compound holds significant promise as a theranostic agent in the management of chemotherapy-induced cardiotoxicity. Its ability to mitigate oxidative stress, a primary driver of cardiac damage, combined with its utility as an MRI contrast agent for assessing myocardial health, makes it a valuable tool for researchers and drug development professionals. The protocols and expected outcomes detailed in these application notes provide a framework for further investigation into the cardioprotective potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate its role in improving cardiovascular outcomes for cancer patients undergoing chemotherapy.

References

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

- 6. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Imaging of Neuroinflammation with Mangafodipir Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium (formerly marketed as Teslascan™) is a manganese-based paramagnetic contrast agent originally developed for liver and pancreas imaging.[1][2] Beyond its primary application, this compound presents unique properties that suggest its potential for the in vivo imaging of neuroinflammation. Its mechanism of action is twofold: 1) the in vivo dissociation of the complex, releasing paramagnetic manganese ions (Mn²⁺) that shorten the T1 relaxation time in tissues, thereby enhancing the MRI signal, and 2) the inherent manganese superoxide dismutase (MnSOD) mimetic activity of the intact mangafodipir complex, which can scavenge superoxide radicals.[1][3]

This dual functionality makes this compound a subject of interest for neuroinflammation research. The enhancement of MRI signals can potentially delineate areas of blood-brain barrier (BBB) disruption, a common feature in neuroinflammatory conditions like multiple sclerosis.[4] Furthermore, its antioxidant properties may offer a tool to investigate the role of oxidative stress in neurodegenerative and neuroinflammatory diseases.[3]

These notes provide an overview of the application of this compound in neuroinflammation imaging, along with detailed protocols for human and preclinical studies, based on available research. It is important to note that this compound was withdrawn from the market for commercial reasons, and its use is currently investigational.[1]

Mechanism of Action in Neuroinflammation Imaging

The utility of this compound in the context of neuroinflammation is predicated on two distinct but complementary mechanisms.

-

T1-Contrast Enhancement in Regions of BBB Disruption: In healthy individuals, this compound does not cross the intact blood-brain barrier.[4] However, in neuroinflammatory conditions such as multiple sclerosis, the BBB can be compromised. This allows for the extravasation of the dissociated Mn²⁺ ions into the brain parenchyma, leading to a shortening of the T1 relaxation time and subsequent signal enhancement on T1-weighted MRI scans. This principle is similar to gadolinium-based contrast agents but may offer a different pharmacokinetic profile.

-

Superoxide Dismutase (SOD) Mimetic Activity: The intact mangafodipir complex exhibits MnSOD mimetic activity, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] Oxidative stress, characterized by an overproduction of reactive oxygen species like superoxide, is a key pathogenic component of neuroinflammation, contributing to neuronal damage. While primarily a therapeutic property, the potential for differential uptake or retention of the intact complex in areas of high oxidative stress could theoretically be explored as an imaging biomarker, though this application remains speculative and requires further research.

Data Presentation

While extensive quantitative data on this compound specifically for neuroinflammation imaging is limited, the following tables summarize the types of findings that have been reported in relevant studies.

Table 1: Qualitative MRI Findings in a Human Multiple Sclerosis Case Series

| Participant | Number of New Lesions | Gadolinium Enhancement | Mangafodipir Enhancement | Temporal Profile of Mangafodipir Enhancement |

| 1 | 3 | Yes (1 lesion) | Yes (faint) | Noted at 62 minutes, resolved by day 13 |

| 2 | 2 | Yes | Yes | Persistent at 27 days |

| 3 | 1 | Yes | Yes | Noted at 3 days, persistent at 2 months |

| 4 | 4 | No | Yes (in 2 lesions) | Noted at 2 hours, persistent at 1 month |

| 5 | 2 | Yes | Yes | Noted at 3 hours, persistent at 1 month |

| 6 | 2 | No | Yes | Noted at 3 days, persistent at 1 month |

| Data adapted from a case series of 6 adults with multiple sclerosis. Note that not all gadolinium-enhancing lesions showed mangafodipir enhancement, and some non-enhancing lesions did show mangafodipir enhancement, suggesting a different mechanism or temporal profile of detection.[4] |

Table 2: Example Quantitative T1 Mapping Data from a Preclinical Myocardial Infarction Study

| Contrast Agent | Dose (µmol/kg) | Pre-contrast Myocardial T1 (ms) | Post-contrast Myocardial T1 (ms) | Percent T1 Shortening |

| Mangafodipir | 22 | 1850 ± 50 | 1250 ± 70 | ~32% |

| Mangafodipir | 44 | 1850 ± 50 | 950 ± 60 | ~49% |

| EVP1001-1 (non-chelated Mn) | 22 | 1850 ± 50 | 800 ± 50 | ~57% |

| This table illustrates the type of quantitative T1 mapping data that can be obtained with manganese-based contrast agents in a preclinical setting. Similar quantitative approaches could be applied to neuroinflammation models. |

Signaling Pathways

The antioxidant activity of this compound is particularly relevant to neuroinflammation, where microglia, the resident immune cells of the central nervous system, become activated and produce reactive oxygen species (ROS). This oxidative stress can activate pro-inflammatory signaling pathways such as the NF-κB pathway, leading to the production of inflammatory cytokines and further neuronal damage. As a SOD mimetic, mangafodipir can theoretically mitigate this by reducing the levels of superoxide radicals, thereby downregulating NF-κB activation.

Experimental Protocols

Human Protocol: Imaging of Neuroinflammation in Multiple Sclerosis (Adapted from NCT01326715)

This protocol is based on a study that used this compound to image lesions in patients with multiple sclerosis.

-

Participant Selection:

-

Inclusion criteria: Adults diagnosed with multiple sclerosis, with evidence of active lesions (e.g., gadolinium enhancement on a prior scan).

-

Exclusion criteria: Contraindications to MRI, known hypersensitivity to manganese-based contrast agents, severe renal impairment.

-

-

Baseline MRI:

-

Perform a baseline brain MRI protocol including T1-weighted, T2-weighted, and fluid-attenuated inversion recovery (FLAIR) sequences.

-

Administer a standard dose of a gadolinium-based contrast agent and acquire post-contrast T1-weighted images to identify active lesions.

-

-

This compound Administration:

-

At a subsequent imaging session, acquire a pre-contrast T1-weighted scan.

-

Administer this compound intravenously at a dose of 5 µmol/kg. The infusion should be given over approximately 1 minute.[4]

-

Monitor the patient for any adverse reactions during and after the infusion.

-

-

Post-Mangafodipir MRI:

-

Acquire T1-weighted images at multiple time points post-infusion (e.g., immediately after, 1 hour, 2 hours, 24 hours, and at later follow-up points such as 1 week and 1 month) to assess the dynamics of enhancement.

-

Quantitative T1 mapping sequences can be included before and after mangafodipir administration to quantify changes in T1 relaxation times in lesions and normal-appearing white matter.

-

Preclinical Protocol: Imaging of Neuroinflammation in an EAE Rodent Model (Hypothetical)

This is a hypothetical protocol for using this compound in an Experimental Autoimmune Encephalomyelitis (EAE) model, a common animal model for multiple sclerosis. This protocol is adapted from general preclinical MRI practices and requires optimization.

-

Animal Model:

-

Induce EAE in mice or rats according to a standard protocol (e.g., immunization with MOG₃₅₋₅₅ peptide).

-

Monitor animals for clinical signs of EAE and perform imaging at peak disease.

-

-

Animal Preparation for MRI:

-

Anesthetize the animal using isoflurane (1-2% in medical air).

-

Place the animal in an MRI-compatible cradle with physiological monitoring (respiration, temperature).

-

Insert a tail-vein catheter for contrast agent administration.

-

-

Pre-contrast MRI:

-

Acquire high-resolution T2-weighted images to visualize neuroinflammatory lesions in the brain and spinal cord.

-

Acquire a pre-contrast T1-weighted scan and a T1 map.

-

-

This compound Administration:

-

Administer this compound via the tail-vein catheter. A starting dose of 20-40 µmol/kg could be tested, based on preclinical cardiac studies.

-

The injection should be given as a slow bolus.

-

-

Post-contrast MRI:

-

Acquire a series of T1-weighted images and T1 maps at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to characterize the enhancement kinetics.

-

Analyze the images to quantify the change in signal intensity and T1 relaxation time in lesions compared to contralateral healthy tissue.

-

-

Histological Correlation:

-

After the final imaging session, perfuse the animal and collect the brain and spinal cord for histological analysis (e.g., H&E, Luxol Fast Blue, and immunohistochemistry for markers of inflammation like Iba1 for microglia and GFAP for astrocytes) to correlate with MRI findings.

-

Experimental Workflows

Conclusion

This compound offers a potentially valuable tool for the in vivo imaging of neuroinflammation, primarily through its ability to highlight areas of blood-brain barrier disruption. Its unique SOD mimetic properties also open avenues for investigating the role of oxidative stress in neuroinflammatory processes, although the direct imaging of this aspect requires further validation. The protocols and workflows provided here serve as a foundation for researchers to design and conduct studies using this agent, with the caveat that its use remains investigational. Further preclinical studies are warranted to fully elucidate its mechanisms of contrast enhancement in neuroinflammation and to optimize imaging protocols for various disease models.

References

Mangafodipir Trisodium: A Versatile Tool for Investigating Metal Ion Transport

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, initially developed as a manganese-based contrast agent for magnetic resonance imaging (MRI), has emerged as a valuable research tool for studying metal ion transport in biological systems.[1][2] Its unique mechanism of action, involving in vivo metabolism and the release of manganese ions (Mn²⁺), allows for the investigation of various metal ion transport pathways, particularly those for manganese, zinc (Zn²⁺), and calcium (Ca²⁺).[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to probe the intricate mechanisms of metal ion homeostasis.

Following intravenous administration, this compound undergoes a two-step metabolic process: dephosphorylation and transmetallation.[5][6] The parent compound, mangafodipir (MnDPDP), is sequentially dephosphorylated to MnDPMP and finally to MnPLED. Concurrently, the manganese ion is released through transmetallation, primarily with endogenous zinc.[5][7] This process results in a controlled release of Mn²⁺, which can then be transported into cells through various ion channels and transporters, acting as a surrogate for other divalent cations like Ca²⁺.[3][8]

Data Presentation

Physicochemical and Pharmacokinetic Properties

| Property | Value | Species | Reference |

| Molar Mass | 689.366 g·mol⁻¹ | N/A | [1] |

| Protein Binding (Manganese) | ~27% | Human | [5] |

| Protein Binding (DPDP) | Negligible | Human | [1] |

| Elimination Half-Life (Manganese) | ~20 minutes | Human | [1][5] |

| Elimination Half-Life (DPDP) | ~50 minutes | Human | [1][5] |

| Volume of Distribution (Manganese) | 0.5 - 1.5 L/kg | Human | [9] |

| Volume of Distribution (Fodipir) | 0.17 - 0.45 L/kg | Human | [9] |

| Total Clearance (Radiolabeled Mangafodipir) | 3.1 mL/min/kg | Dog | [5] |

Metal Chelate Stability Constants

The stability of the mangafodipir ligand (DPDP) and its fully dephosphorylated metabolite (PLED) with various divalent metal ions is crucial for understanding the transmetallation process. The following table presents the log conditional stability constants (log K) for these complexes. A higher log K value indicates a more stable complex. The data demonstrates that zinc has a significantly higher affinity for both DPDP and PLED compared to manganese, driving the transmetallation process.

| Metal Ion | Ligand | Log Conditional Stability Constant (log K) | Reference |

| Mn²⁺ | DPDP | 15.1 | [3] |

| Mn²⁺ | PLED | 12.6 | [3] |

| Zn²⁺ | DPDP | 19.0 | [3] |

| Zn²⁺ | PLED | 16.7 | [3] |

| Ca²⁺ | DPDP | < 8 | [3] |

| Ca²⁺ | PLED | < 6 | [3] |

| Mg²⁺ | DPDP | < 6 | [3] |

| Mg²⁺ | PLED | < 4 | [3] |